Cas no 887347-44-6 ((2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide)

(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide
- (2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide
- (E)-N-(4-acetamidophenyl)-3-(2H-chromen-3-yl)prop-2-enamide
- 887347-44-6
- VU0607131-1
- F3244-0301
- AKOS002255962
- (E)-N-(4-acetamidophenyl)-3-(2H-chromen-3-yl)acrylamide
-
- インチ: 1S/C20H18N2O3/c1-14(23)21-17-7-9-18(10-8-17)22-20(24)11-6-15-12-16-4-2-3-5-19(16)25-13-15/h2-12H,13H2,1H3,(H,21,23)(H,22,24)/b11-6+
- InChIKey: JHHBHFVRMTZDAQ-IZZDOVSWSA-N
- SMILES: O1C2C=CC=CC=2C=C(/C=C/C(NC2C=CC(=CC=2)NC(C)=O)=O)C1
計算された属性
- 精确分子量: 334.13174244g/mol
- 同位素质量: 334.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 547
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 67.4Ų
(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3244-0301-2μmol |
(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |
887347-44-6 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3244-0301-20μmol |
(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |
887347-44-6 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3244-0301-10μmol |
(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |
887347-44-6 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3244-0301-1mg |
(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |
887347-44-6 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3244-0301-20mg |
(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |
887347-44-6 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3244-0301-25mg |
(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |
887347-44-6 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3244-0301-2mg |
(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |
887347-44-6 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3244-0301-4mg |
(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |
887347-44-6 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3244-0301-30mg |
(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |
887347-44-6 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3244-0301-5μmol |
(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide |
887347-44-6 | 90%+ | 5μl |
$63.0 | 2023-04-26 |
(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide 関連文献
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamideに関する追加情報
Overview of (2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide (CAS No. 887347-44-6)
(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide (CAS No. 887347-44-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has shown promising biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to this compound.
Chemical Structure and Synthesis
The chemical structure of (2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide is defined by its conjugated double bond system and the presence of a chromene moiety. The chromene ring, a six-membered benzene ring fused with a five-membered pyran ring, imparts significant stability and reactivity to the molecule. The acetamido group on the phenyl ring further enhances its biological activity by providing a polar functional group that can interact with biological targets.
The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide typically involves several steps. One common approach is to start with the preparation of the chromene derivative, followed by the introduction of the propenamide moiety through a condensation reaction. The acetamido group can be introduced via an acetylation reaction on the phenyl ring. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for further research and development.
Biological Properties and Mechanisms of Action
(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications due to its diverse biological activities. One of the key areas of interest is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for treating inflammatory diseases.
In addition to its anti-inflammatory effects, (2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide has also demonstrated potent antioxidant activity. It can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This property is particularly relevant in conditions where oxidative stress plays a significant role, such as neurodegenerative diseases and cardiovascular disorders.
Clinical Applications and Research Advancements
The potential clinical applications of (2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide are diverse and promising. Preclinical studies have shown that this compound can effectively reduce inflammation in animal models of arthritis and colitis. These findings have paved the way for further clinical trials to evaluate its efficacy in human patients.
Recent research has also explored the use of (2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have indicated that this compound can protect neurons from oxidative stress and prevent neuroinflammation, suggesting its potential as a neuroprotective agent.
Safety and Toxicity Profile
The safety and toxicity profile of (2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide have been extensively evaluated in preclinical studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with minimal side effects observed. However, as with any new drug candidate, further clinical trials are necessary to fully assess its safety profile in human subjects.
Conclusion
(2E)-3-(2H-chromen-3-yl)-N-(4-acetamidophenyl)prop-2-enamide (CAS No. 887347-44-6) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development in the fields of medicinal chemistry and drug discovery. As ongoing research continues to uncover new insights into its mechanisms of action and clinical potential, this compound holds great promise for addressing unmet medical needs in various disease conditions.
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